
(2,4-Dinitrophenyl) methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dinitrophenyl) methanesulfonate is an organic compound that belongs to the class of dinitrophenyl derivatives. It is characterized by the presence of two nitro groups attached to a phenyl ring and a methanesulfonate group. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dinitrophenyl) methanesulfonate typically involves the reaction of 2,4-dinitrophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out in a non-aqueous solvent like dichloromethane to prevent the formation of undesired pyridinium salts . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is designed to be environmentally benign, utilizing aqueous bases and water-miscible solvents to minimize waste and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: (2,4-Dinitrophenyl) methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles, leading to the formation of different substituted products.
Reduction: The nitro groups can be reduced to amino groups under specific conditions, such as using hydrogen gas and a palladium catalyst.
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Various substituted phenyl derivatives.
Reduction: 2,4-diaminophenyl methanesulfonate.
Oxidation: 2,4-dinitroquinone methanesulfonate.
Applications De Recherche Scientifique
(2,4-Dinitrophenyl) methanesulfonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2,4-Dinitrophenyl) methanesulfonate involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The nitro groups on the phenyl ring enhance the electrophilicity of the compound, making it highly reactive towards nucleophiles. Additionally, the compound can uncouple oxidative phosphorylation, disrupting cellular energy metabolism .
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the methanesulfonate moiety.
2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of the methanesulfonate group.
2,4-Dinitroanisole: Features a methoxy group in place of the methanesulfonate group.
Uniqueness: (2,4-Dinitrophenyl) methanesulfonate is unique due to the presence of both the dinitrophenyl and methanesulfonate groups, which confer distinct chemical reactivity and applications. Its ability to participate in a wide range of chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
7155-37-5 |
|---|---|
Formule moléculaire |
C7H6N2O7S |
Poids moléculaire |
262.20 g/mol |
Nom IUPAC |
(2,4-dinitrophenyl) methanesulfonate |
InChI |
InChI=1S/C7H6N2O7S/c1-17(14,15)16-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3 |
Clé InChI |
OBNLOECNGJKOMP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


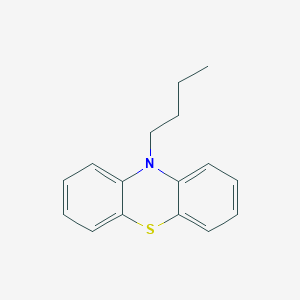

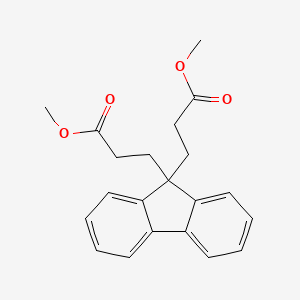
![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)

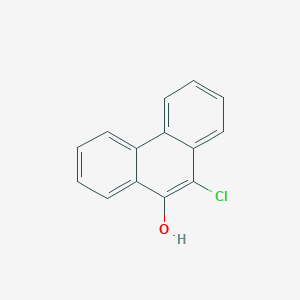
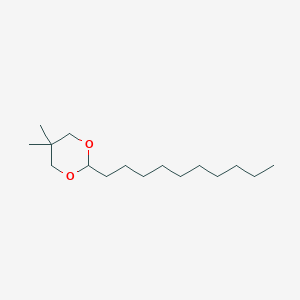
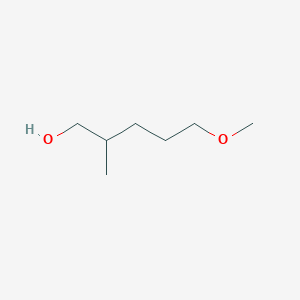

![3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol](/img/structure/B14729208.png)
![4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14729215.png)
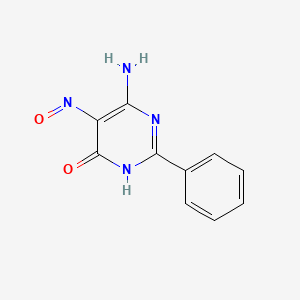
![(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate](/img/structure/B14729225.png)

